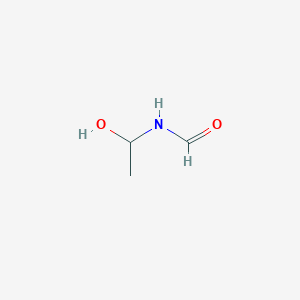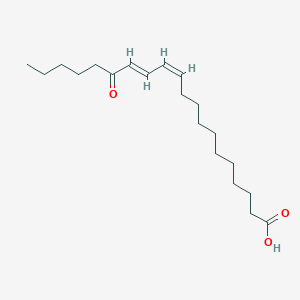
Fluparoxan hydrochloride anhydrous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluparoxan hydrochloride anhydrous is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. It is a selective antagonist of the alpha-2 adrenergic receptor, which plays a crucial role in regulating the release of neurotransmitters in the central nervous system.
Mécanisme D'action
Fluparoxan hydrochloride anhydrous acts as a selective antagonist of the alpha-2 adrenergic receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, this compound can modulate the release of various neurotransmitters, including norepinephrine, dopamine, and serotonin, which play a crucial role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to increase the release of norepinephrine in the prefrontal cortex, which is associated with improved cognitive performance in animal models. Additionally, this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in regulating stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using fluparoxan hydrochloride anhydrous in lab experiments is its high selectivity for the alpha-2 adrenergic receptor, which allows for precise modulation of neurotransmitter release. Additionally, its relatively low toxicity and ease of use make it a popular research tool. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving fluparoxan hydrochloride anhydrous. For example, further studies could investigate the potential therapeutic applications of alpha-2 adrenergic receptor antagonists in treating various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, research could explore the potential use of this compound as a research tool in studying the role of the alpha-2 adrenergic receptor in various physiological processes, such as sleep regulation and pain modulation.
Méthodes De Synthèse
The synthesis of fluparoxan hydrochloride anhydrous involves the reaction of 2-(2-methoxyphenyl) ethylamine with 2-fluoro-4-methoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization using anhydrous ethanol.
Applications De Recherche Scientifique
Fluparoxan hydrochloride anhydrous has been extensively studied in various scientific research fields, including neuroscience, pharmacology, and physiology. It is commonly used as a research tool to investigate the role of alpha-2 adrenergic receptors in regulating neurotransmitter release and to explore the potential therapeutic applications of alpha-2 adrenergic receptor antagonists.
Propriétés
Numéro CAS |
105227-44-9 |
|---|---|
Formule moléculaire |
C10H11ClFNO2 |
Poids moléculaire |
231.65 g/mol |
Nom IUPAC |
(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1 |
Clé InChI |
JNYKORXHNIRXSA-OZZZDHQUSA-N |
SMILES isomérique |
C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.Cl |
SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |
SMILES canonique |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |
Autres numéros CAS |
105227-44-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



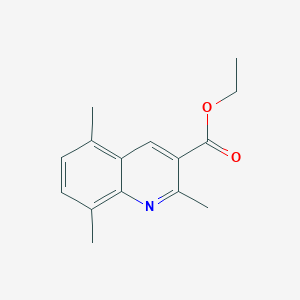
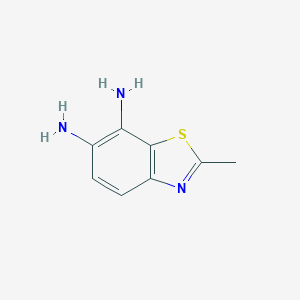

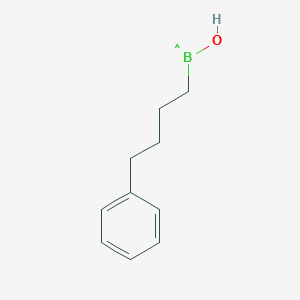
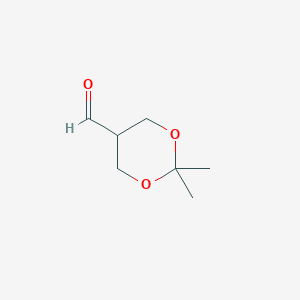
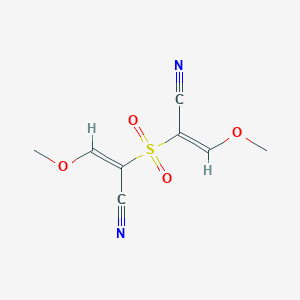
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)


